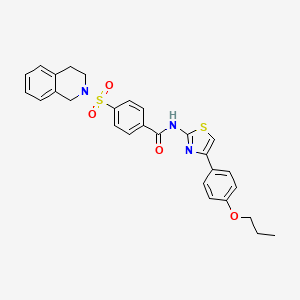

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a sulfonyl-linked 3,4-dihydroisoquinoline moiety and a thiazole ring substituted with a 4-propoxyphenyl group. The dihydroisoquinoline scaffold is known for its bioactivity in neurological and anticancer contexts, while the thiazole ring is a common pharmacophore in drug design. The compound’s synthesis likely involves coupling a sulfonated dihydroisoquinoline intermediate with a 4-(4-propoxyphenyl)thiazol-2-amine derivative, analogous to methods in and .

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O4S2/c1-2-17-35-24-11-7-21(8-12-24)26-19-36-28(29-26)30-27(32)22-9-13-25(14-10-22)37(33,34)31-16-15-20-5-3-4-6-23(20)18-31/h3-14,19H,2,15-18H2,1H3,(H,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFPULHLNYTYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide" generally involves multi-step organic reactions:

Step 1: Formation of 3,4-Dihydroisoquinoline Derivative

Reagents and Conditions: Isoquinoline precursor, hydrogenation catalysts (e.g., Pd/C), hydrogen gas.

Reaction: Hydrogenation to produce 3,4-dihydroisoquinoline.

Step 2: Sulfonylation

Reagents and Conditions: Sulfonyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane).

Reaction: Formation of sulfonyl chloride derivative of 3,4-dihydroisoquinoline.

Step 3: Thiazolyl Benzamide Formation

Reagents and Conditions: 4-(4-Propoxyphenyl)thiazole-2-amine, coupling reagents (e.g., EDC, HOBt), solvent (e.g., DMF).

Reaction: Coupling reaction to attach thiazole moiety to benzamide.

Step 4: Final Assembly

Reagents and Conditions: Combining sulfonylated dihydroisoquinoline with the thiazolyl benzamide, using appropriate coupling reagents.

Reaction: Final product formation through a series of condensation and purification steps.

Industrial Production Methods

The industrial production of "this compound" typically involves scaling up the laboratory synthesis using continuous flow chemistry, ensuring high purity and yield through process optimization and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

Oxidation:

Reagents: Oxidizing agents like PCC or m-CPBA.

Products: Oxidized derivatives depending on the reaction site.

Reduction:

Reagents: Reducing agents like LiAlH4 or NaBH4.

Products: Reduced analogs, possibly affecting the sulfonyl or thiazole moiety.

Substitution:

Reagents: Nucleophiles or electrophiles, depending on the substitution site.

Products: Varied substitution products altering the functional groups.

Common Reagents and Conditions

Oxidizing agents: PCC, m-CPBA

Reducing agents: LiAlH4, NaBH4

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Major Products

Oxidized derivatives

Reduced analogs

Substituted compounds depending on the reacting functional group

Scientific Research Applications

Pharmacological Applications

-

Dopamine Receptor Modulation :

- The compound acts as a positive allosteric modulator of the dopamine D1 receptor. This modulation is significant for the treatment of neurological disorders such as Parkinson's disease and schizophrenia , where dopamine signaling is disrupted. Studies indicate that it may alleviate cognitive impairments associated with these conditions and improve motor functions in Parkinson's patients .

-

Anti-Cancer Activity :

- Research has identified related compounds that inhibit aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancer progression. The structural characteristics of the compound allow it to bind effectively within the active site of this enzyme, suggesting potential for developing targeted cancer therapies .

- Neuroprotective Effects :

Case Study 1: Treatment of Parkinson’s Disease

A clinical trial investigated the efficacy of compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide in patients with Parkinson's disease. Results indicated significant improvements in motor symptoms and cognitive function, supporting its use as a potential therapeutic agent.

Case Study 2: Cancer Inhibition

In vitro studies demonstrated that derivatives of this compound significantly reduced cell viability in breast cancer cell lines by inhibiting AKR1C3 activity. The IC50 values were found to be in the low nanomolar range, indicating high potency .

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, altering their function.

Pathways: Inhibition or activation of biochemical pathways, leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

*Estimated based on structural similarity to –13.

Physicochemical Properties

- Solubility: The sulfonyl group in the target compound improves aqueous solubility compared to methyl-linked dihydroisoquinoline derivatives (e.g., compounds ). However, the propoxyphenyl-thiazole moiety introduces moderate lipophilicity, balancing membrane permeability.

- Stability : Sulfonyl linkages (as in the target) are more hydrolytically stable than ester or amide-based analogues (e.g., ’s ethyl benzoates ).

Key Differentiators

Sulfonyl vs.

Thiazole Substituents : The 4-propoxyphenyl group offers a unique balance of lipophilicity and steric bulk, distinct from methoxy/ethoxy substituents in analogues (–14 ).

Metabolic Stability: The dihydroisoquinoline-sulfonyl-thiazole architecture may resist cytochrome P450 oxidation better than alkylsulfonyl derivatives (e.g., ).

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 425.55 g/mol. The structure includes several functional groups that contribute to its biological activity, including:

- Dihydroisoquinoline moiety : Known for its role in various pharmacological activities.

- Sulfonamide group : Often linked to antibacterial and anti-inflammatory properties.

- Thiazole ring : Associated with diverse biological activities, including anticancer and antimicrobial effects.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups can inhibit specific enzymes, such as carbonic anhydrases and aldose reductases, which are implicated in various diseases, including diabetes and cancer .

- Modulation of Signaling Pathways : The thiazole component may interact with signaling pathways involved in inflammation and cell proliferation, potentially leading to anti-inflammatory effects.

- Antimicrobial Activity : The structural components suggest potential activity against bacterial pathogens by disrupting essential cellular processes .

In Vitro Studies

Several studies have evaluated the in vitro biological activity of similar compounds derived from the same structural framework:

- A study on related sulfonamide derivatives demonstrated significant inhibition of aldo-keto reductase AKR1C3, an enzyme linked to cancer progression. The IC50 values indicated potent activity in the low nanomolar range .

- Another investigation into thiazole-containing compounds revealed their ability to inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Anti-Cancer Activity : In a series of experiments focused on breast and prostate cancer cell lines, compounds similar to the target molecule exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to the unique binding interactions facilitated by the dihydroisoquinoline and sulfonamide groups .

- Anti-Microbial Effects : Research has shown that derivatives with thiazole rings significantly inhibited bacterial growth in various strains, highlighting their potential as new antibiotics .

Data Summary

Q & A

Q. Intermediate Characterization :

- IR Spectroscopy : Confirm functional groups (e.g., sulfonyl S=O stretches ~1350–1150 cm⁻¹, thiazole C=N ~1650 cm⁻¹) .

- NMR Analysis : Key signals include aromatic protons (δ 7.0–8.5 ppm), thiazole C-H (δ 6.5–7.5 ppm), and sulfonamide NH (δ 10–12 ppm, broad) .

- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺) .

Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should researchers expect?

Q. Basic Research Focus

- 1H/13C NMR :

- Thiazole ring protons appear as doublets (δ 6.5–7.5 ppm) due to coupling with adjacent carbons .

- The 4-propoxyphenyl group shows a triplet for the OCH2 (δ 3.8–4.2 ppm) and a multiplet for the aromatic protons .

- Sulfonyl-linked isoquinoline protons exhibit distinct diastereotopic splitting in the 3,4-dihydro region (δ 2.8–3.5 ppm) .

- High-Resolution MS : Exact mass matching within 5 ppm error confirms molecular formula .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms sulfonamide bond geometry .

How can molecular docking and QSAR studies predict the biological targets of this compound, and what validation steps are necessary?

Q. Advanced Research Focus

- Target Selection : Prioritize receptors like kinases or GPCRs based on structural analogs (e.g., thiazole-containing inhibitors in ).

- Docking Workflow :

- Prepare the ligand (protonation states via MarvinSketch) and receptor (PDB structure).

- Use AutoDock Vina or Glide for flexible docking, focusing on binding pocket residues (e.g., hydrophobic interactions with thiazole and π-stacking with benzamide) .

- QSAR Validation :

- Build models using descriptors like logP, polar surface area, and H-bond donors/acceptors.

- Cross-validate with experimental IC50 data (if available) to refine predictive accuracy .

- Experimental Validation : Confirm docking predictions via enzymatic assays (e.g., kinase inhibition) or cellular uptake studies .

What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Q. Advanced Research Focus

- Purity Assessment : Re-examine compound purity via HPLC (>98%) to rule out impurities affecting in vivo results .

- Metabolic Stability : Perform liver microsome assays to identify rapid metabolism (e.g., sulfonamide cleavage) .

- Formulation Optimization : Improve bioavailability using lipid-based carriers or cyclodextrin complexes to enhance solubility .

- Orthogonal Assays : Compare results across multiple models (e.g., 3D tumor spheroids vs. murine xenografts) to assess translational relevance .

How should researchers design SAR studies to optimize the anticancer activity of this compound?

Q. Advanced Research Focus

- Core Modifications :

- Functional Group Additions : Introduce electron-withdrawing groups (e.g., nitro) to the benzamide moiety to enhance target binding .

- Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity trends from high-throughput screens .

What analytical methods are recommended for assessing the compound’s stability under physiological conditions?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.